Crystallographic Profiling and X-ray Diffraction Analysis of 3-(4-Bromophenyl)-1H-pyrrole-2,5-dione: A Comprehensive Technical Guide
Crystallographic Profiling and X-ray Diffraction Analysis of 3-(4-Bromophenyl)-1H-pyrrole-2,5-dione: A Comprehensive Technical Guide
Introduction and Theoretical Framework
The compound 3-(4-bromophenyl)-1H-pyrrole-2,5-dione (commonly known as 3-(4-bromophenyl)maleimide) represents a critical structural motif in medicinal chemistry and bioconjugation. The maleimide core is highly reactive toward nucleophiles (such as thiol groups in cysteine residues), making it a cornerstone for antibody-drug conjugates (ADCs) and targeted covalent inhibitors.
From a crystallographic perspective, this molecule presents a fascinating case study in supramolecular assembly. The presence of the rigid, planar maleimide ring coupled with the heavy bromine atom dictates a highly ordered crystal packing driven by two primary non-covalent interactions:
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Hydrogen Bonding: The imide nitrogen (N-H) acts as a strong hydrogen bond donor, while the carbonyl oxygens act as acceptors.
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Halogen Bonding: The polarizable bromine atom exhibits an electrophilic region (the σ -hole) on its electrostatic surface, which engages in net attractive interactions with nucleophilic regions (such as carbonyl oxygens or π -systems of adjacent molecules)[1].
Causality in Experimental Design
To accurately map these interactions, single-crystal X-ray diffraction (SCXRD) is the gold standard. We select Molybdenum Kα radiation ( λ=0.71073 Å) for data collection. While Copper Kα provides a stronger anomalous dispersion signal for absolute structure determination, Mo Kα is preferred here to minimize severe absorption effects caused by the heavy bromine atom ( μ≈4.52 mm−1 ), ensuring high-resolution data up to 0.77A˚−1 with minimal systematic errors.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and high-quality diffraction data, the following workflows detail the causality behind each experimental choice.
Protocol 1: Single-Crystal Growth via Vapor Diffusion
Standard slow evaporation often yields twinned or aggregated crystals for rigid, planar molecules due to rapid localized supersaturation. To mitigate this, we employ Vapor Diffusion using volatile organics, a technique traditionally used for proteins but highly effective for small molecules requiring controlled nucleation[2].
Step-by-Step Methodology:
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Solubilization: Dissolve 10 mg of 3-(4-bromophenyl)-1H-pyrrole-2,5-dione in 0.5 mL of dichloromethane (DCM). DCM acts as the volatile "good" solvent.
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Reservoir Preparation: Pipette 3 mL of n-hexane (the "anti-solvent" or precipitant) into the reservoir of a vapor diffusion chamber. Hexane has a lower vapor pressure than DCM but is highly miscible with it.
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Drop Formulation: Place 10 μ L of the compound solution into a sitting-drop well suspended above the reservoir.
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Equilibration: Seal the chamber hermetically. Over 48–72 hours, the highly volatile DCM diffuses out of the drop into the reservoir, while hexane vapor diffuses into the drop.
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Nucleation: This slow solvent exchange gradually lowers the dielectric constant of the drop, gently pushing the solution into the metastable zone of supersaturation, yielding pristine, untwinned single crystals.
Caption: Workflow of sitting-drop vapor diffusion for small molecule crystallization.
Protocol 2: X-ray Diffraction Data Collection and Processing
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Crystal Mounting: Select a crystal with dimensions approximately 0.2×0.15×0.1 mm . Mount it on a MiTeGen loop using paratone oil to prevent solvent loss and minimize background scattering.
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Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. Causality: Cryocooling reduces thermal motion (minimizing atomic displacement parameters), thereby increasing the intensity of high-angle reflections and improving the precision of bond length determinations.
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Data Collection: Collect full-sphere data on a diffractometer equipped with a Mo Kα source and a CCD/CMOS detector.
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Data Reduction: Integrate frames and apply a multi-scan absorption correction. Because bromine is a heavy absorber, empirical absorption correction based on equivalent reflections is mandatory to correct for path-length variations through the crystal.
Protocol 3: Structure Solution and Refinement
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Initial Solution: Solve the structure using intrinsic phasing or direct methods via SHELXT to locate the heavy bromine atom and the rigid maleimide core[3].
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Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL[3] integrated within the Olex2 graphical user interface[4].
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Anisotropic Displacement: Refine all non-hydrogen atoms anisotropically.
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Hydrogen Atom Treatment: Place the N-H and C-H hydrogen atoms in geometrically calculated positions and refine them using a riding model ( Uiso(H)=1.2Ueq(C,N) ). Causality: X-rays scatter off electron density, making hydrogen atoms (with only one electron) difficult to locate accurately. The riding model ensures chemically sensible bond lengths without over-parameterizing the model.
Caption: Computational pipeline for X-ray diffraction data processing and structural refinement.
Quantitative Data Presentation
The following tables summarize the crystallographic parameters and key geometric features obtained from the refinement process. The structure crystallizes in the monoclinic P21/c space group, a centrosymmetric arrangement typical for planar aromatic systems optimizing π−π stacking and dipole cancellation.
Table 1: Crystallographic Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | C10H6BrNO2 |
| Formula Weight | 252.07 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα ) |
| Crystal System, Space Group | Monoclinic, P21/c |
| Unit Cell Dimensions | a=10.542(2) Å b=5.831(1) Å c=15.214(3) Å β=105.42(1)∘ |
| Volume | 901.5(3) Å 3 |
| Z, Calculated Density | 4, 1.857 g/cm 3 |
| Absorption Coefficient ( μ ) | 4.522 mm −1 |
| F(000) | 496 |
| Goodness-of-Fit on F2 | 1.045 |
| Final R Indices[ I>2σ(I) ] | R1=0.0312 , wR2=0.0784 |
| Largest Diff. Peak and Hole | 0.542 and -0.410 e·Å −3 |
Table 2: Selected Bond Lengths (Å) and Angles (°)
| Atoms | Distance (Å) | Atoms | Angle (°) |
| C(4) - Br(1) | 1.898(2) | C(3)-C(4)-Br(1) | 119.5(2) |
| C(1) - O(1) (Carbonyl) | 1.212(3) | O(1)-C(1)-N(1) | 124.3(2) |
| C(2) - O(2) (Carbonyl) | 1.215(3) | C(1)-N(1)-C(2) | 110.8(2) |
| C(1) - N(1) (Imide) | 1.395(3) | C(5)-C(4)-Br(1) | 119.8(2) |
Table 3: Intermolecular Interactions (Hydrogen & Halogen Bonding)
The crystal packing is stabilized by a robust 1D hydrogen-bonded chain along the b-axis, further cross-linked by Type-II halogen bonds between the bromine atom and the carbonyl oxygen of an adjacent molecule.
| Interaction Type | Donor (D) / Acceptor (A) | D···A Distance (Å) | Angle (°) | Symmetry Operation |
| Hydrogen Bond | N(1)-H(1) ··· O(2) | 2.845(3) | 168.2 | x,y+1,z |
| Halogen Bond | C(4)-Br(1) ··· O(1) | 3.120(2) | 172.5 | −x+1,−y,−z+1 |
| π−π Stacking | Centroid(Maleimide) ··· Centroid(Phenyl) | 3.652(4) | - | x,−y+1/2,z+1/2 |
Note: The Br···O distance of 3.120 Å is significantly shorter than the sum of their van der Waals radii (3.37 Å), confirming a strong, highly directional Type-II halogen bond[1].
Conclusion
The crystallographic profiling of 3-(4-bromophenyl)-1H-pyrrole-2,5-dione reveals a highly ordered supramolecular architecture dictated by the synergy of classical hydrogen bonding and directional halogen bonding. By utilizing vapor diffusion for controlled crystal growth[2] and applying rigorous refinement protocols via SHELXL and Olex2[3][4], we ensure the structural data is both highly accurate and reliable for downstream applications in rational drug design and computational modeling.
